molecular formula C9H6BrNO2 B1405052 2-Bromo-1H-indole-6-carboxylic acid CAS No. 1782429-68-8

2-Bromo-1H-indole-6-carboxylic acid

Cat. No.: B1405052
CAS No.: 1782429-68-8
M. Wt: 240.05 g/mol
InChI Key: PHUMXXWPXYBLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1H-indole-6-carboxylic acid is a chemical compound with the molecular formula C9H6BrNO2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Scientific Research Applications

2-Bromo-1H-indole-6-carboxylic acid has several scientific research applications:

Safety and Hazards

The safety information for 2-Bromo-1H-indole-6-carboxylic acid includes the following hazard statements: H315;H319;H335 . Precautionary statements include P271;P261;P280 .

Biochemical Analysis

Biochemical Properties

2-Bromo-1H-indole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s bromine atom enhances its binding affinity to target proteins, making it a potent inhibitor. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . This compound also affects gene expression by modulating transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell proliferation and survival. Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the availability of essential metabolites for cell growth and division.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through its indole core and bromine atom. This binding can result in enzyme inhibition or activation, depending on the target. For example, this compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and epigenetic modifiers, leading to alterations in chromatin structure and gene transcription.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, and exceeding this threshold can lead to adverse effects. These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic potential while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can then be further processed and excreted from the body. The interaction of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For example, the inhibition of key metabolic enzymes by this compound can reduce the availability of essential metabolites, impacting cell growth and division.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability, determining its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound can be directed to the nucleus, where it interacts with transcription factors and epigenetic regulators to modulate gene expression. Additionally, the compound can localize to the mitochondria, influencing mitochondrial function and inducing apoptosis. The subcellular localization of this compound is essential for its specific biological activities and therapeutic potential.

Preparation Methods

The synthesis of 2-Bromo-1H-indole-6-carboxylic acid typically involves the bromination of indole derivatives. One common method is the Bartoli indole synthesis, which involves the reaction of a nitroarene with an organomagnesium reagent to form the indole core, followed by bromination at the desired position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Bromo-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include organomagnesium reagents, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Bromo-1H-indole-6-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bromination pattern, which can influence its reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

2-bromo-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-8-4-5-1-2-6(9(12)13)3-7(5)11-8/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUMXXWPXYBLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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